molecular formula C18H13BrFN3OS B2443277 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 872694-89-8

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B2443277
CAS No.: 872694-89-8
M. Wt: 418.28
InChI Key: IMRZGSLNAOXJCD-UHFFFAOYSA-N
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Description

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H13BrFN3OS and its molecular weight is 418.28. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds structurally related to 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide exhibit significant antimicrobial activity. For instance, novel sulphonamide derivatives, synthesized for antimicrobial purposes, demonstrated good activity against various strains, indicating potential applications in combating microbial infections (Fahim & Ismael, 2019). Similarly, other studies focused on synthesizing heterocyclic compounds incorporating sulfamoyl moieties, which showed promising antibacterial and antifungal activities (Darwish et al., 2014).

Anticancer Activity

Compounds with structural similarities to this compound have been evaluated for their anticancer activities. For example, novel fluoro-substituted benzo[b]pyran derivatives have shown significant anti-lung cancer activity at low concentrations compared to reference drugs (Hammam et al., 2005). Additionally, pyridazinone derivatives were found to possess good antiproliferative activities against various human cancer cell lines, highlighting their potential as antitumor agents (Zhang et al., 2020).

Chemical Synthesis and Applications

The role of related compounds in chemical synthesis and applications extends to improving base oil properties and serving as intermediates in the synthesis of more complex molecules. For instance, pyridazinone derivatives have been synthesized and characterized for their utility in base oil improvement, demonstrating significant antioxidative properties (Nessim, 2017). This indicates the potential of such compounds in industrial applications where oxidative stability is crucial.

Properties

IUPAC Name

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrFN3OS/c19-13-7-5-12(6-8-13)15-9-10-18(23-22-15)25-11-17(24)21-16-4-2-1-3-14(16)20/h1-10H,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRZGSLNAOXJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.